molecular formula C11H12Cl3NO2 B3165508 3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone CAS No. 900015-32-9

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone

Cat. No. B3165508
CAS RN: 900015-32-9
M. Wt: 296.6 g/mol
InChI Key: YOWAMYPWPOTPNB-UHFFFAOYSA-N
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Description

“3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone” is a chemical compound with the molecular formula C11H12Cl3NO2 . It has a molecular weight of 296.58 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12Cl3NO2/c1-6(2)3-9(16)7-4-8(15-5-7)10(17)11(12,13)14/h4-6,15H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research highlights the importance of selective chemical inhibitors in studying the metabolism of drugs by cytochrome P450 enzymes. These enzymes are crucial for metabolizing a wide range of drugs, and selective inhibitors help decipher the involvement of specific isoforms in drug metabolism. The study by Khojasteh et al. reviews potent and selective inhibitors for various CYP isoforms, emphasizing the role of chemical selectivity in understanding drug-drug interactions (Khojasteh et al., 2011).

Biomarkers for Tobacco and Cancer Research

Hecht's research into human urinary carcinogen metabolites provides significant insights into the role of specific compounds in tobacco-related cancer research. The study identifies biomarkers derived from tobacco-specific nitrosamines, which are crucial for understanding the mechanisms of carcinogenesis and for developing strategies for cancer prevention (Hecht, 2002).

Solvent Applications in Separation Processes

Domańska et al. discuss the use of 1-butyl-3-methylimidazolium dicyanamide as a solvent for separating hydrocarbons, demonstrating the utility of certain chemicals in enhancing separation efficiency for industrial applications. This research into solvent properties and their applications in separation technologies might provide a context for studying the solvent potential of related compounds (Domańska et al., 2016).

Isoprene Metabolism by Bacteria

Dawson et al. review the metabolism of isoprene by soil bacteria, highlighting the environmental and ecological significance of microbial degradation pathways. This research underscores the importance of understanding chemical interactions with microorganisms in the environment (Dawson et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO2/c1-6(2)3-9(16)7-4-8(15-5-7)10(17)11(12,13)14/h4-6,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWAMYPWPOTPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171052
Record name 3-Methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone

CAS RN

900015-32-9
Record name 3-Methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900015-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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